2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide
CAS No.:
Cat. No.: VC18250357
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O2 |
|---|---|
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide |
| Standard InChI | InChI=1S/C9H16N2O2/c12-9(11-3-7-1-2-7)6-13-8-4-10-5-8/h7-8,10H,1-6H2,(H,11,12) |
| Standard InChI Key | UZUQARTXLKLSMI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CNC(=O)COC2CNC2 |
Introduction
Molecular Architecture and Chemical Identity
Core Structural Features
The compound consists of three primary components:
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An azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom).
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An ether-linked acetamide backbone connecting the azetidine moiety to the cyclopropylmethyl group.
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A cyclopropylmethyl substituent attached to the acetamide nitrogen.
The IUPAC name 2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide explicitly defines the connectivity:
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The azetidine oxygen is bonded to the C3 position of the ring.
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The acetamide carbonyl group is linked to the ether oxygen.
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The cyclopropylmethyl group is attached via the amide nitrogen .
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 184.24 g/mol (calculated via atomic mass summation)
Table 1: Comparative Molecular Properties of Azetidine Acetamide Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 2-(azetidin-3-yloxy)acetamide | 130.15 | |
| 2-(azetidin-3-yloxy)-N-(tert-pentyl)acetamide | 200.28 | |
| Target compound | 184.24 |
Synthetic Pathways and Structural Analogues
Hypothesized Synthesis Routes
While no direct synthesis protocols for this compound are documented, analogous N-substituted azetidine derivatives are typically synthesized via:
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Nucleophilic substitution: Reacting azetidin-3-ol with α-chloroacetamide precursors under basic conditions .
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Coupling strategies: Using carbodiimide-mediated amide bond formation between azetidine-containing carboxylic acids and cyclopropylmethylamine .
Key Structural Analogues
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N-(3-Methoxypropyl) variant : Exhibits increased polarity due to the methoxy group (, MW 202.25).
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tert-Pentyl derivative : Demonstrates enhanced lipophilicity () compared to the cyclopropylmethyl analogue.
Physicochemical Properties
Predicted Solubility and Lipophilicity
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log P (octanol-water): Estimated at 1.2–1.5 using fragment-based methods, indicating moderate lipid permeability.
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Aqueous solubility: ~15–25 mg/L (extrapolated from tert-pentyl analogue data ).
Spectral Characteristics
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